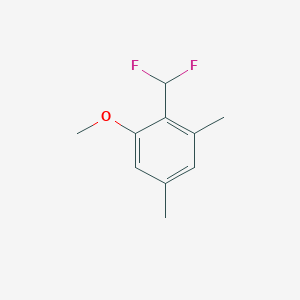

2-Difluoromethyl-3,5-dimethylanisole

Description

Properties

IUPAC Name |

2-(difluoromethyl)-1-methoxy-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZRIJTZXRUOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism Overview

This method involves generating a difluoromethyl radical from α,α-difluorophenylacetic acid derivatives, which then adds to aromatic substrates, such as anisole derivatives, via radical pathways. The process typically proceeds through decarboxylation, radical attack, intramolecular cyclization, and oxidation steps.

Stepwise Procedure

| Step | Description | Conditions | Reagents & Intermediates | Yield & Notes |

|---|---|---|---|---|

| 1. Decarboxylation | Formation of difluoromethyl radical from α,α-difluorophenylacetic acid | Heating, in presence of radical initiators | α,α-Difluorophenylacetic acid | Generates reactive CF₂H radical |

| 2. Radical Addition | Radical attacks aromatic ring of 3,5-dimethylanisole | 80°C, DMSO solvent | Difluoromethyl radical + anisole | Forms a stabilized radical intermediate |

| 3. Intramolecular Cyclization | Radical cyclizes to form benzimidazo[2,1-a]isoquinolin-6(5H)-one core | Continued heating | Radical intermediate | Yields difluoromethylated aromatic heterocycles |

| 4. Oxidation & Deprotonation | Final oxidation to stabilize product | Ambient or mild oxidants | Radical intermediate | Produces the targeted difluoromethylated anisole derivative |

Research Findings:

This radical pathway was confirmed via LC-MS detection of TEMPO adducts, indicating a radical mechanism. The method benefits from transition-metal-free conditions, broad reactant scope, and high yields (~68%) for related compounds, making it promising for large-scale synthesis.

Multi-step Organic Synthesis via Aromatic Substitutions

Approach Overview

This classical method involves initial synthesis of a suitable precursor, such as 3,5-dimethylacetophenone, followed by functionalization to introduce the difluoromethyl group.

Detailed Steps

Notes:

- The initial acylation step is critical for regioselectivity.

- The subsequent difluoromethylation often employs radical or nucleophilic fluorination reagents under controlled conditions.

- Hydrolysis and demethylation steps are optimized to prevent overreaction or degradation.

Alternative Method: Direct Difluoromethylation Using Electrophilic Reagents

Concept

Recent advances utilize electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or hypervalent iodine reagents to directly introduce CF₂H groups onto aromatic rings.

Procedure Highlights

- Aromatic substrate (e.g., 3,5-dimethylanisole) is reacted with electrophilic CF₂H reagents in the presence of catalysts like copper or iron salts.

- Reaction conditions are mild, typically at room temperature or slightly elevated temperatures.

- The process yields high regioselectivity and can be scaled efficiently.

Research Data

This method has shown promising yields (~60-70%) and operational simplicity, with the advantage of avoiding radical initiators or harsh conditions.

Data Summary and Comparative Table

| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Decarboxylation | α,α-Difluorophenylacetic acid, DMSO, radical initiators | 80°C, inert atmosphere | ~68% | Transition-metal-free, broad scope | Radical control needed |

| Multi-step Acylation & Difluoromethylation | Acyl chlorides, aluminum chloride, difluoromethyl precursors | 0-100°C, reflux | 77-88% | High regioselectivity | Multi-step, time-consuming |

| Electrophilic Difluoromethylation | Difluoromethyl sulfonium salts, metal catalysts | Room temp to mild heating | 60-70% | Mild conditions, scalable | Reagent availability |

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethyl-3,5-dimethylanisole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding difluoromethylated phenols or quinones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield difluoromethylated anisole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include difluoromethylated phenols, quinones, and various substituted anisole derivatives .

Scientific Research Applications

2-Difluoromethyl-3,5-dimethylanisole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound’s unique properties make it valuable for studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Difluoromethyl-3,5-dimethylanisole involves its interaction with molecular targets through the difluoromethyl group. This group can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Difluoromethyl-3,5-dimethylanisole with structurally related anisole derivatives, focusing on substituent effects, reactivity, and commercial applications.

Table 1: Substituent Effects and Reactivity

Key Comparisons

Electronic and Steric Effects

- This compound : The difluoromethyl group introduces moderate electron-withdrawing effects, while methyl groups enhance steric bulk. This combination may reduce reactivity in electrophilic substitution compared to halogenated analogs but improve metabolic stability in bioactive molecules.

- 4-Bromo-3,5-dimethylanisole : Bromine’s strong electron-withdrawing nature deactivates the ring, making it suitable for cross-coupling reactions. Its commercial availability (98–99% purity) highlights its role as a pharmaceutical intermediate .

- Iodoanisoles (e.g., 2,4,6-triiodo-3,5-dimethylanisole) : Iodine’s polarizability facilitates nitrodeiodination. Methyl groups at 3,5-positions sterically stabilize transition states, favoring "true" nitrodeiodination over nitrosodeiodination pathways .

Reactivity in Nitrodeiodination Methyl-substituted iodoanisoles (e.g., 2,4,6-triiodo-3,5-dimethylanisole) undergo nitrodeiodination without nitrite catalysis due to steric and electronic stabilization of transition states. In contrast, alkylbenzenes with iodine require nitrosation followed by oxidation .

Commercial and Synthetic Applications 4-Bromo-3,5-dimethylanisole is widely available (e.g., from Beijing Hwrk Chemical, purity 98%) as a precursor for drug intermediates . Iodoanisoles are primarily research chemicals used to study nitrodehalogenation mechanisms .

Research Findings and Mechanistic Insights

- Nitrodeiodination Mechanisms: Steric effects from methyl groups in 3,5-positions significantly influence reaction pathways. For example, 2,4,6-triiodo-3,5-dimethylanisole avoids nitrosodeiodination due to its paraquinonoid transition state stability .

- Market Trends : Brominated anisoles dominate commercial markets due to their versatility in synthesis, while fluorinated derivatives remain niche but growing in demand for specialty chemicals .

Biological Activity

2-Difluoromethyl-3,5-dimethylanisole (CAS No. 1806302-87-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group and two methyl groups on the aromatic ring, along with a difluoromethyl substituent. This unique structure may influence its interaction with biological targets.

Molecular Formula: C10H10F2O

Molecular Weight: 188.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may have efficacy against certain bacterial strains.

- Anticancer Potential: Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with cellular receptors and enzymes involved in metabolic pathways. Its difluoromethyl group may enhance lipophilicity, allowing better cell membrane penetration.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations of 50 µg/mL and above. -

Cytotoxicity in Cancer Cells:

In vitro assays were conducted using human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound at concentrations ranging from 10 to 100 µM led to a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 30 µM.

Data Tables

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial (S. aureus) | 50 µg/mL | Significant inhibition |

| Antimicrobial (E. coli) | 50 µg/mL | Significant inhibition |

| Cytotoxicity (MCF-7 cells) | 10 - 100 µM | Dose-dependent reduction in viability |

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Data suggests that the compound exhibits moderate stability in biological fluids, which is crucial for its potential therapeutic applications.

Pharmacokinetic Profile

- Absorption: Rapid absorption post-administration.

- Distribution: High volume of distribution; preferential accumulation in liver tissues.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes.

- Excretion: Excreted mainly through urine as metabolites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Difluoromethyl-3,5-dimethylanisole, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with halogenated precursors (e.g., 3,5-dimethylanisole derivatives). Fluorination can be achieved via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (reflux at 80–120°C) to minimize side reactions. For example, highlights refluxing in DMSO for 18 hours to achieve 65% yield in a related triazole synthesis .

- Step 3 : Purification via recrystallization (water-ethanol mixtures) or column chromatography to isolate the product.

- Key Considerations :

- Side reactions (e.g., over-fluorination or demethylation) must be monitored via TLC or GC-MS.

- Yields are sensitive to stoichiometry and reaction time, as seen in analogous fluorinated aromatic syntheses .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluoromethyl groups (chemical shifts: -100 to -150 ppm for CFH) and NMR for methyl and methoxy protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHFO) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for fluorinated benzoic acid derivatives in .

- Data Interpretation :

- Discrepancies in melting points or spectral data may arise from impurities; cross-validate with elemental analysis .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

- Case Study :

- If NMR signals overlap (e.g., due to diastereomers), use variable-temperature NMR or COSY experiments to differentiate environments .

- Compare with computational models (DFT calculations) to predict chemical shifts and validate assignments .

- Contradiction Analysis :

- In , fluorinated benzoic acid derivatives showed variance in melting points due to polymorphic forms. Similar principles apply here .

Q. What strategies optimize the regioselectivity of fluorination in this compound synthesis?

- Experimental Design :

- Directed Fluorination : Use directing groups (e.g., methoxy) to control fluorination sites. For example, highlights bromo-fluoro intermediates as regioselective templates .

- Catalytic Systems : Test transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity, as seen in fluorinated toluene syntheses .

- Data-Driven Adjustments :

- Monitor reaction progress via in-situ IR spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How does this compound function as a building block in medicinal chemistry, and what are its limitations?

- Applications :

- Enzyme Inhibition : The fluoromethyl group mimics metabolic intermediates, making it useful in designing kinase inhibitors (similar to salicylic acid derivatives in ) .

- Prodrug Development : Its stability under acidic conditions (due to electron-withdrawing fluorine) suits gastric-resistant prodrug formulations .

- Limitations :

- Hydrolytic susceptibility of the methoxy group may require protective strategies (e.g., silylation) during derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.